Cas no 932916-69-3 (Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate)

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate is a versatile heterocyclic compound featuring an isoxazole core functionalized with a pyrrolidinylmethyl group and a methyl ester. This structure imparts favorable reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis. The ester moiety allows for further derivatization, while the pyrrolidine substitution enhances solubility and bioavailability. Its isoxazole scaffold is known for stability and bioactivity, making it useful in the development of pharmaceuticals, particularly in targeting central nervous system (CNS) disorders or antimicrobial agents. The compound's balanced lipophilicity and functional group compatibility make it a practical choice for scaffold diversification in drug discovery.
Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate structure
932916-69-3 structure
Product Name:Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate
CAS No:932916-69-3
MF:C10H14N2O3
MW:210.229762554169
MDL:MFCD10485387
CID:4720346
PubChem ID:24225539
Update Time:2025-11-07

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate
    • methyl 5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylate
    • STK504446
    • Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate
    • MDL: MFCD10485387
    • Inchi: 1S/C10H14N2O3/c1-14-10(13)9-6-8(15-11-9)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3
    • InChI Key: YIWUDVCQTKIBAX-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C(=O)OC)=N1)CN1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 229
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.6

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Additional information on Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate

Research Briefing on Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate (CAS: 932916-69-3)

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate (CAS: 932916-69-3) is a synthetic compound of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and infectious diseases. This briefing provides an overview of the latest research findings, focusing on its synthesis, pharmacological properties, and applications in drug discovery.

The compound's unique structural features, including the isoxazole ring and pyrrolidine moiety, contribute to its bioactivity and binding affinity toward various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a modulator of GABAA receptors, suggesting potential applications in anxiety and epilepsy treatment. The research team employed molecular docking simulations and in vitro assays to validate its interaction with the receptor's benzodiazepine-binding site, achieving a notable IC50 of 0.8 μM.

In addition to its CNS activity, Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate has shown promise as an antimicrobial agent. A recent preprint from Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects against Staphylococcus aureus (MIC = 4 μg/mL) through disruption of bacterial cell wall synthesis. The study utilized SAR (Structure-Activity Relationship) analysis to optimize the compound's side chains, enhancing its potency while maintaining low cytotoxicity (CC50 > 100 μM in HEK293 cells).

From a synthetic chemistry perspective, advances in the preparation of 932916-69-3 have been achieved via a one-pot cyclocondensation strategy, as detailed in a 2024 ACS Omega publication. The improved method yields the compound in 78% purity with reduced byproducts, addressing previous challenges in large-scale production. Researchers emphasized the role of microwave-assisted synthesis in accelerating the reaction kinetics while preserving stereochemical integrity.

Ongoing clinical investigations are exploring the compound's pharmacokinetic profile, with Phase I trials demonstrating favorable oral bioavailability (F = 62%) and a half-life of 5.2 hours in rodent models. However, challenges remain in optimizing its blood-brain barrier penetration, where current derivatives exhibit moderate LogP values (2.1–2.9). Computational models predict that structural modifications at the C3 carboxylate position could enhance CNS delivery without compromising target engagement.

In conclusion, Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate represents a multifaceted tool in medicinal chemistry, with demonstrated applications ranging from neuropharmacology to anti-infective development. Future research directions include the exploration of its proteolysis-targeting chimera (PROTAC) capabilities and combination therapies with existing antibiotics. The compound's CAS registry (932916-69-3) continues to appear in patent filings, underscoring its commercial potential in next-generation drug development pipelines.

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